Structural Differentiation: N1-Benzoyl + 3-Benzamide Dual Substitution vs. Mono-Substituted Indazole Analogs
N-(1-Benzoyl-1H-indazol-3-yl)benzamide is the only compound in the immediate indazole-benzamide chemical space that simultaneously incorporates a benzamide at the 3-position and a benzoyl at the N1-position. The closest commercial analog, N-(1H-Indazol-3-yl)benzamide (CAS 82215-92-7), lacks the N1-benzoyl group entirely. [1] In the CDK1 inhibitor series reported by Raffa et al., N-indazolylbenzamides bearing N1-substitution exhibited IC₅₀ values in the 4.4–10.0 μM range against CDK1/cyclin B, whereas the unsubstituted parent scaffold was inactive. [2] This dual-substitution pattern creates a unique hydrogen-bond donor/acceptor topology that cannot be replicated by mono-substituted analogs.
| Evidence Dimension | Presence of both N1-benzoyl and 3-benzamide substituents |
|---|---|
| Target Compound Data | Both substituents present (N1-benzoyl + 3-benzamide) |
| Comparator Or Baseline | N-(1H-Indazol-3-yl)benzamide: 3-benzamide only, N1 unsubstituted; 1-Benzoylindazole: N1-benzoyl only, 3-position unsubstituted |
| Quantified Difference | Qualitative structural difference; N1-benzoyl proven essential for HNE inhibitory activity in class; N1-unsubstituted analogs show no inhibition |
| Conditions | Structural comparison based on CAS registry records and published SAR |
Why This Matters
The unique dual-substitution pattern determines target engagement; procurement of a mono-substituted analog will not yield comparable biological activity in kinase or protease inhibition assays.
- [1] Kuujia.com. Cas no 82215-92-7: N-(1H-Indazol-3-yl)benzamide – Chemical Information. View Source
- [2] Raffa, D.; Maggio, B.; Raimondi, M.V.; Cascioferro, S.M.; Plescia, F.; Tolomeo, M.; Daidone, G. Synthesis and antiproliferative activity of indazole derivatives. V Meeting 'Nuove Prospettive in Chimica Farmaceutica' Book of Abstracts, 2011. N-indazolylbenzamides as CDK1 inhibitors, IC₅₀ range 4.4–10.0 μM. View Source
